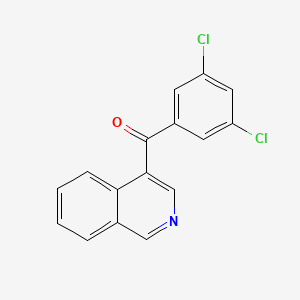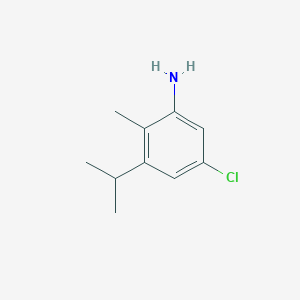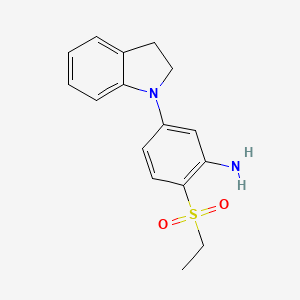
4-(3,5-Dichlorobenzoyl)isoquinoline
Vue d'ensemble
Description
“4-(3,5-Dichlorobenzoyl)isoquinoline” is a chemical compound with the molecular formula C16H9Cl2NO . It is used in various applications in scientific research .
Molecular Structure Analysis
The molecular structure of “4-(3,5-Dichlorobenzoyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The compound also contains a dichlorobenzoyl group attached to the isoquinoline ring .
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Isoquinolines and their derivatives are central to many synthetic chemistry investigations due to their relevance in natural product synthesis and medicinal chemistry. For instance, the synthesis of 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone demonstrates the utility of isoquinolines in creating bioactive molecules through a multi-step chemical transformation, highlighting the compound's versatility in synthetic applications (Huang Wei-yi, 2006). Similarly, the development of novel synthetic routes to isoquinolinone and indoloisoquinoline hybrids showcases the diverse chemical reactivity and potential for generating complex molecular architectures with significant biological activities (R. Snow et al., 2002), (Vaijinath A. Verma et al., 2021).
Pharmacological Research
Isoquinoline derivatives have been explored for their pharmacological properties, particularly in the context of drug discovery and development. For example, certain isoquinoline compounds have been investigated for their ability to inhibit topoisomerase I, an enzyme critical for DNA replication and thus a target for anticancer therapies (Xiangshu Xiao, M. Cushman, 2005). Another study focused on the antimalarial properties of N-tert-butyl isoquine, illustrating the role of isoquinoline derivatives in addressing global health challenges (P. O’Neill et al., 2009).
Molecular Docking and Drug Design
Isoquinoline compounds have also been subject to molecular docking studies to assess their binding affinity and mechanism of action against various biological targets. For instance, indoloisoquinoline hybrids were evaluated for their antimicrobial, antioxidant, and anticancer activities, with some showing significant potency, thus underscoring the potential of isoquinoline derivatives in therapeutic applications (Vaijinath A. Verma et al., 2021).
Biological Activity and Therapeutic Potential
Research into isoquinoline derivatives extends beyond synthetic and pharmacological studies to explore their biological activities and therapeutic potential. For example, the exploration of isoquinoline N-oxide alkaloids from plants reveals a vast array of bioactive compounds with antimicrobial, antibacterial, and antitumor properties, highlighting the rich therapeutic potential of these natural and synthetic isoquinoline derivatives (V. Dembitsky et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
(3,5-dichlorophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-12-5-11(6-13(18)7-12)16(20)15-9-19-8-10-3-1-2-4-14(10)15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDZSDKDLGXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorobenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1453056.png)







